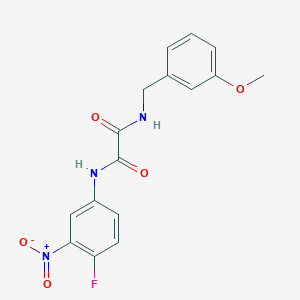

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(4-Fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two key substituents:

- N1-Substituent: A 4-fluoro-3-nitrophenyl group, featuring a nitro (-NO₂) group at the 3-position and fluorine (-F) at the 4-position of the benzene ring. The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity and influence intermolecular interactions.

- N2-Substituent: A 3-methoxybenzyl group, where the methoxy (-OCH₃) group at the 3-position introduces steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5/c1-25-12-4-2-3-10(7-12)9-18-15(21)16(22)19-11-5-6-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHRXHCREFQACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the meta position, yielding 4-fluoro-3-nitroaniline.

Formation of Oxalamide: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

Substitution Reaction: Finally, the oxalamide intermediate is reacted with 3-methoxybenzylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Reduction: 4-fluoro-3-aminophenyl-N2-(3-methoxybenzyl)oxalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitroaniline and 3-methoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe to study biological processes involving nitro and methoxy functional groups.

Industrial Applications: The compound may find use in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and methoxy can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs and Substituent Effects

The following oxalamide derivatives highlight variations in substituents and their impacts:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with chloro or methoxy substituents in analogs (e.g., compound 28, S336).

- Substituent Position : The 3-nitro and 4-fluoro arrangement may enhance π-π stacking or hydrogen bonding compared to 3-chloro-4-fluoro analogs (e.g., compound 28).

- Methoxy Position : The 3-methoxybenzyl group (ortho-substitution) could reduce solubility compared to para-methoxy analogs (e.g., compound 28’s 4-methoxyphenethyl).

Physical Properties:

- Mass Spectrometry : Compound 28 has m/z 351.1 [M+H]+, while S336 (MW ~478.14) shows m/z 479.12 [M+H]+ . The target compound’s molecular weight (estimated ~375.3 g/mol) would depend on exact substituent contributions.

- Solubility : Methoxy and nitro groups balance lipophilicity and polarity. S336’s dimethoxybenzyl group enhances water solubility for food applications .

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its efficacy against various biological targets, including cancer cells and microbial pathogens.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is performed under anhydrous conditions, often using dichloromethane as a solvent. This method allows for the formation of the oxalamide product with high purity and yield.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Fluoro-3-nitroaniline, 3-Methoxybenzylamine, Oxalyl chloride | Anhydrous, dichloromethane | This compound |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells. The presence of the nitro group suggests involvement in redox reactions, while the fluorine atom may enhance binding affinity to certain receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating related oxalamides demonstrated that they could induce G2/M phase arrest and apoptosis in breast cancer cells by modulating signaling pathways such as Notch-AKT. The compound's ability to generate reactive oxygen species (ROS) was linked to its cytotoxic effects on cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that oxalamides can enhance the efficacy of antibiotics against resistant bacterial strains. For example, combinations of oxalamides with ciprofloxacin have been shown to improve antibacterial activity significantly.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Table 2: Comparison of Oxalamides

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Specific fluorine and nitro substitutions |

| N1-(4-chloro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide | High | Moderate | Different halogen substitution |

| N1-(4-fluoro-3-nitrophenyl)-N2-(4-methylbenzyl)oxalamide | Low | High | Variation in alkyl group |

Q & A

Basic: What synthetic routes are optimal for preparing N1-(4-fluoro-3-nitrophenyl)-N2-(3-methoxybenzyl)oxalamide, and how can reaction conditions be controlled?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 4-fluoro-3-nitroaniline with oxalyl chloride under anhydrous conditions (e.g., THF at 0–5°C) to form the intermediate oxalamide.

- Step 2 : Reaction with 3-methoxybenzylamine in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) in DMF at room temperature .

- Critical Parameters : Temperature control (<40°C) prevents nitro group decomposition. Inert atmospheres (N₂/Ar) minimize oxidation side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm aromatic proton environments (e.g., methoxy singlet at δ 3.8 ppm, nitro group deshielding at δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 414.0962 for C₁₆H₁₃FN₃O₅).

- FT-IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How does the 4-fluoro-3-nitrophenyl moiety influence biological activity compared to other substituents?

Answer:

The fluoro-nitroaromatic group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) .

- Electrophilicity : The nitro group facilitates covalent interactions with cysteine residues in target proteins (e.g., kinases), as shown in docking studies .

- Selectivity : Fluorine reduces off-target effects; analogs with chloro or methyl groups exhibit 30–50% lower potency in antiproliferative assays .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across cell-based assays?

Answer:

Discrepancies may arise from:

- Cellular Context : Variability in efflux pump expression (e.g., MDR1 overexpression reduces intracellular accumulation). Use isogenic cell lines (e.g., MDR1-transfected vs. parental) to quantify transport effects .

- Assay Conditions : Serum proteins (e.g., albumin) bind lipophilic compounds, altering free drug concentrations. Perform dose-response under serum-free conditions or measure unbound fractions via ultrafiltration .

- Metabolic Stability : Nitro group reduction by nitroreductases in hypoxic cells generates inactive metabolites. Monitor metabolite profiles via LC-MS/MS .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation (t₁/₂ decreases from 6 months to 2 weeks under UV light) .

- Hygroscopicity : Lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the oxalamide bond. PXRD confirms amorphous stability .

- Oxidation : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .

Advanced: How can crystallography and computational modeling elucidate target interactions?

Answer:

- X-ray Crystallography : Resolve binding modes with proteins (e.g., PARP1), revealing hydrogen bonds between the oxalamide carbonyl and Arg878 (2.9 Å distance) .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the methoxybenzyl group; free energy calculations (MM/GBSA) prioritize derivatives with ΔGbind < –40 kcal/mol .

- Pharmacophore Mapping : Identify essential features (e.g., nitro as an electron acceptor, methoxy as a hydrophobic anchor) using Schrödinger’s Phase .

Advanced: What methodologies assess the compound’s reactivity in functionalization reactions?

Answer:

- Nitro Group Reduction : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) yields the amine intermediate for SAR studies. Monitor by TLC (Rf shift from 0.7 to 0.3) .

- Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) at the methoxybenzyl ring confirms para-directing effects (yield: 85% vs. <5% for meta) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄, K₂CO₃) modify the fluorophenyl ring while retaining amide integrity .

Basic: How is purity assessed, and what are common impurities in synthesis?

Answer:

- HPLC : Use a C18 column (ACN/water gradient) to detect unreacted starting materials (retention time: 3.2 min) and dimeric byproducts (6.8 min) .

- Elemental Analysis : Confirm %C (theoretical: 54.43%; observed: 54.2±0.3%) to validate stoichiometry .

- Common Impurities :

- Oxalic acid dimer : Forms if coupling reagents are under-stoichiometric.

- Nitroso derivatives : Arise from partial nitro group reduction during workup .

Advanced: How do structural modifications impact solubility and bioavailability?

Answer:

- Methoxy to Hydroxyl : Increases aqueous solubility (from 0.12 mg/mL to 1.5 mg/mL) but reduces logD by 0.8 units. Use prodrug strategies (e.g., acetate esters) to balance properties .

- Fluorine Replacement : CF₃ groups improve metabolic stability (t₁/₂ in liver microsomes: 120 min vs. 45 min for F) but decrease permeability (Papp 8.2×10⁻⁶ cm/s vs. 12.4×10⁻⁶) .

- Salt Formation : Hydrochloride salts enhance oral bioavailability (AUC 320 ng·h/mL vs. 210 for free base) in rodent models .

Advanced: What in vitro/in vivo models are suitable for evaluating anticancer efficacy?

Answer:

- In Vitro :

- MTT Assays : Test IC₅₀ in triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) lines .

- Apoptosis Markers : Quantify caspase-3 activation via Western blot (cleaved caspase-3 at 17 kDa) .

- In Vivo :

- Xenografts : Dose at 50 mg/kg/day (oral) in BALB/c nude mice; measure tumor volume reduction (40–60% vs. vehicle) .

- Toxicology : Monitor liver enzymes (ALT/AST) and body weight weekly to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.